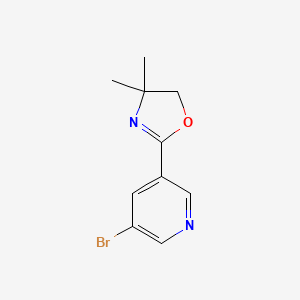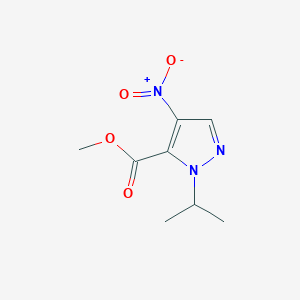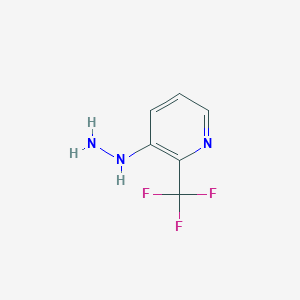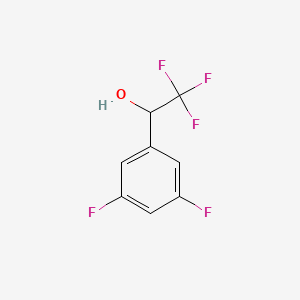
Silane, cyclopropyltrimethyl-
概要
説明
Silane, cyclopropyltrimethyl- is a chemical compound that has properties like structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information . It’s used in various applications due to its unique properties.
Synthesis Analysis
The synthesis of silane compounds involves various methods. For instance, (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the use of 3-butene-1-ol (BTO) and 3-mercaptopropyltrimethoxysilane (KH-590) as raw materials .Molecular Structure Analysis
The molecular structure of silane compounds can be analyzed using various techniques such as FT-IR, Raman, solid-state NMR spectroscopy, and polarized light microscopy . The molecules of silanes with short aliphatic carbon chains can be easily embedded in structures like starch .Chemical Reactions Analysis
Silane coupling agents can form strong chemical bonds, improving adhesion and compatibility . They can react with various inorganic surfaces such as glass, metal, or ceramic, improving the composite material’s overall performance .Physical and Chemical Properties Analysis
Silane compounds exhibit various physical and mechanical properties. For instance, the introduction of a silane compound like TPOAC can significantly accelerate the curing rate of sealants . The mechanical properties of sealants improve with an appropriate content of TPOAC .科学的研究の応用
Novel Reagents and Synthesis
Cyclopropyltrimethylsilane has been utilized in the development of novel reagents and in the synthesis of complex molecules. Braddock and Matsuno (2004) reported the preparation of a silicon-centered tetrafunctionalised reagent, which exhibited unique reactivity in the Prins reaction, leading to the formation of skipped diene ether products. This reagent demonstrated high stereoelectronic control and was used in the concise synthesis of the marine natural product Lyngbic acid (Braddock & Matsuno, 2004).
Surface Treatment and Corrosion Protection
Silanes, including cyclopropyltrimethylsilane derivatives, have been widely used in surface treatments to enhance the bonding of composite materials to substrates and to provide corrosion protection. Larson (2006) highlighted the diverse applications of silane in composite materials, notably in repairing or adding to composite restorations, bonding porcelain restorations, and other materials utilizing a resin luting material in conjunction with surface treatments such as sandblasting (Larson, 2006). Zhu and Ooij (2004) developed a silane surface treatment based on water-soluble mixtures, aiming to replace conventional chromating processes in metal-finishing industries. Their study showed that the silane mixtures provided comparable corrosion protection to chromates (Zhu & Ooij, 2004).
Biomaterials and Biomedical Applications
Cyclopropyltrimethylsilane derivatives have found applications in the biomedical field, particularly in surface functionalization and in the development of biomaterials. Kohler, Fryxell, and Zhang (2004) synthesized a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane and self-assembled it on iron oxide nanoparticles, which were then conjugated with cell targeting agents for use in magnetic resonance imaging (MRI) and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).
Silicone Elastomer Modification
In the field of material science, specifically for silicone elastomers, Yeh, Chen, Chen, and Huang (2014) developed a stable superhydrophilic zwitterionic interface on polydimethylsiloxane (PDMS) elastomer by covalent silanization of sulfobetaine silane (SBSi). This modification provided resistance to nonspecific adsorption of bacteria, proteins, and lipids, demonstrating the potential for medical device applications (Yeh, Chen, Chen, & Huang, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclopropyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7(2,3)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKIBYMHYOMVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473363 | |
| Record name | Silane, cyclopropyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-40-5 | |
| Record name | (Trimethylsilyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, cyclopropyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3058859.png)
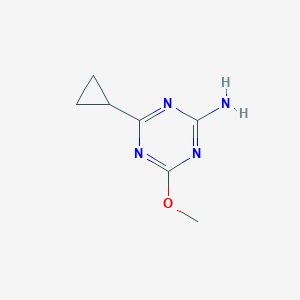
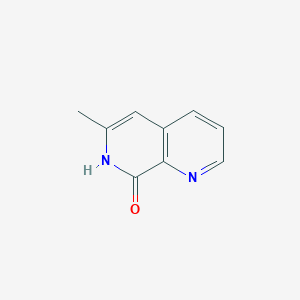
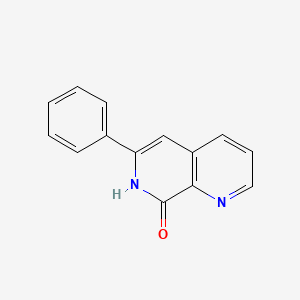

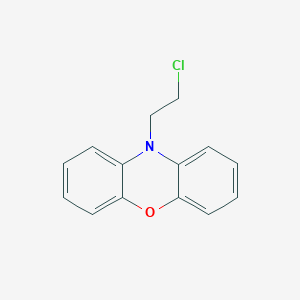
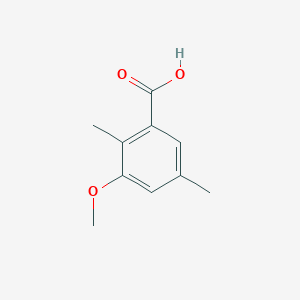
![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3058873.png)

![4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B3058876.png)
